molecular formula C28H27N5O6 B456194 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide

Cat. No.: B456194
M. Wt: 529.5g/mol
InChI Key: SZCMECYWKLMUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide typically involves multiple steps. The initial step often includes the nitration of 3,5-dimethyl-1H-pyrazole to introduce nitro groups. This is followed by the alkylation of the pyrazole ring with a suitable alkylating agent to form the pyrazolylmethyl intermediate. The final step involves the coupling of this intermediate with a benzamide derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and halogenated derivatives from substitution reactions .

Scientific Research Applications

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups and aromatic rings in the compound allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide stands out due to its unique combination of a pyrazole ring and a benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H27N5O6

Molecular Weight

529.5g/mol

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide

InChI

InChI=1S/C28H27N5O6/c1-16-9-17(2)18(3)26(10-16)39-25-13-23(12-24(14-25)32(35)36)29-28(34)22-8-6-7-21(11-22)15-31-20(5)27(33(37)38)19(4)30-31/h6-14H,15H2,1-5H3,(H,29,34)

InChI Key

SZCMECYWKLMUML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C)C

Origin of Product

United States

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